molecular formula C12H17Cl2N B13233707 4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B13233707
M. Wt: 246.17 g/mol
InChI Key: DNRYCCAEPQZFGS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)cyclohexan-1-amine
  • 4-(4-Chlorophenyl)cyclohexan-1-ol
  • 4-(4-Chlorophenyl)cyclohexan-1-one

Uniqueness

4-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C12H16ClN.ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H

InChI Key

DNRYCCAEPQZFGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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